Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester
Description
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester (C₁₅H₁₅F₃O₄) is a structurally complex ester derived from hexanoic acid. Its notable features include:
- Trifluoromethyl (-CF₃) group at position 2, enhancing chemical stability and lipophilicity.
- 2-Phenylethyl ester moiety, common in flavor and fragrance compounds, contributing to aromatic properties.
This compound’s structural complexity distinguishes it from simpler esters like hexanoic acid ethyl ester or acetic acid 2-phenylethyl ester, which lack hydroxyl, oxo, and fluorinated groups .
Properties
CAS No. |
645389-29-3 |
|---|---|
Molecular Formula |
C15H17F3O4 |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
2-phenylethyl 4-hydroxy-5-oxo-2-(trifluoromethyl)hexanoate |
InChI |
InChI=1S/C15H17F3O4/c1-10(19)13(20)9-12(15(16,17)18)14(21)22-8-7-11-5-3-2-4-6-11/h2-6,12-13,20H,7-9H2,1H3 |
InChI Key |
VAGMHGIEPHZHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(C(=O)OCCC1=CC=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Esterification
One common method for synthesizing hexanoic acid esters is through the esterification of hexanoic acid with phenylethyl alcohol. This process typically involves:
Reagents : Hexanoic acid, phenylethyl alcohol, and an acid catalyst (such as sulfuric acid).
-
- Mix hexanoic acid and phenylethyl alcohol in a reaction flask.
- Add a few drops of sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- After the reaction is complete, neutralize the mixture with sodium bicarbonate and extract the product using an organic solvent like ethyl acetate.
Trifluoromethylation Reaction
To introduce the trifluoromethyl group into the compound, a trifluoromethylating agent such as trifluoromethyl iodide or Togni's reagent can be used:
Reagents : Trifluoromethyl iodide (or Togni's reagent), base (such as potassium carbonate).
-
- Dissolve the intermediate product from the esterification in a suitable solvent (like DMF).
- Add the trifluoromethyl iodide and potassium carbonate.
- Stir the reaction mixture at elevated temperatures for several hours.
- Purify the resulting product through column chromatography.
The introduction of the hydroxyl group can be achieved through various methods, including:
Reagents : A suitable oxidizing agent (e.g., sodium borohydride or lithium aluminum hydride).
-
- React the compound with sodium borohydride in a methanol solution.
- Allow the reaction to proceed under controlled conditions until complete.
- Work up the reaction by neutralizing excess reagents and extracting with dichloromethane.
To ensure that the synthesized compound meets required specifications, it is essential to analyze both yield and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Provides structural confirmation and purity assessment.
High-Performance Liquid Chromatography (HPLC) : Used for quantifying the purity of the compound.
Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | Hexanoic acid, phenylethyl alcohol, sulfuric acid | Forms ester |
| Trifluoromethylation | Trifluoromethyl iodide, potassium carbonate | Introduces trifluoromethyl group |
| Hydroxylation | Sodium borohydride, methanol | Introduces hydroxyl group |
Chemical Reactions Analysis
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy and oxo groups can form hydrogen bonds with target molecules, influencing their activity and function. The phenylethyl ester moiety can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
A. Hexanoic Acid, 2-Phenylethyl Ester (C₁₄H₂₀O₂)
- Structure : Lacks hydroxyl, oxo, and trifluoromethyl groups.
- Properties: Lower molecular weight (220.3 g/mol vs. ~308.3 g/mol for the target compound), higher volatility, and simpler aroma profile (fruity/apple notes) .
- Applications : Widely used in food and beverages (e.g., coffee pulp wines, strong-flavor liquors) for fruity and brandy-like flavors .
B. Acetic Acid, 2-Phenylethyl Ester (C₁₀H₁₂O₂)
- Properties : Higher volatility (retention time 2.09 in GC analysis) and floral/rose aroma .
- Applications : Key flavor component in beers, ciders, and teas .
C. Octanoic Acid, Ethyl Ester (C₁₀H₂₀O₂)
- Properties: Fatty/sweaty aroma, higher boiling point than hexanoic acid esters .
- Applications: Dominates ester profiles in beers and contributes to brandy-like notes .
Functional Group Impact
| Compound | Functional Groups | Key Properties |
|---|---|---|
| Target Compound | -CF₃, -OH, -C=O | Enhanced stability, lower volatility, potential bitterness or complex aroma |
| Hexanoic Acid, 2-Phenylethyl Ester | None beyond ester linkage | High volatility, fruity/sweet aroma, widespread in food systems |
| Acetic Acid, 2-Phenylethyl Ester | None beyond ester linkage | Floral/honey notes, yeast-dependent production in fermentation |
- Hydroxyl and Oxo Groups: May reduce volatility and alter solubility, limiting use in flavor applications but enhancing suitability for non-volatile formulations (e.g., pharmaceuticals) .
Analytical Data Comparison
Biological Activity
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H21F3NO4 |
| Molecular Weight | 363.36 g/mol |
| CAS Number | 220128-08-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Studies suggest that the trifluoromethyl group significantly enhances the compound’s lipophilicity and reactivity, allowing it to bind effectively to enzymes and receptors. For instance, docking studies have shown that it can form hydrogen bonds with key residues in target proteins, which may modulate their activity and influence various biochemical pathways .
Biological Activities
-
Antioxidant Activity :
- Hexanoic acid esters have been shown to exhibit significant antioxidant properties. Research indicates that the presence of specific functional groups can enhance the radical-scavenging ability of these compounds. For example, derivatives with hydroxyl groups demonstrated improved antioxidant activity compared to their counterparts without such substitutions .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on several enzymes including cholinesterases and lipoxygenases. In vitro studies indicated that certain derivatives possess dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting moderate potency .
-
Cytotoxicity :
- Preliminary cytotoxicity tests against cancer cell lines such as MCF-7 (breast cancer) have revealed that some derivatives exhibit promising anti-cancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic ring can significantly alter the cytotoxic potential of these compounds .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various hexanoic acid derivatives, it was found that the esterified forms displayed a range of IC50 values against DPPH radicals, with some compounds achieving values as low as 1.71 mM, indicating strong antioxidant properties .
Case Study 2: Enzymatic Inhibition
A study focused on the inhibition of AChE and BChE by hexanoic acid derivatives demonstrated that specific substitutions on the phenyl ring enhanced inhibitory activity. Notably, compounds with electron-withdrawing groups showed increased binding affinity and enzyme inhibition rates .
Summary of Findings
The biological activities of this compound are summarized in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
